molecular formula C20H20N2O6S B2902647 3,4,5-trimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide CAS No. 1322234-48-9

3,4,5-trimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide

Numéro de catalogue: B2902647
Numéro CAS: 1322234-48-9
Poids moléculaire: 416.45
Clé InChI: FTGHPEZUILOFIW-QZQOTICOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a tricyclic heterocyclic benzamide derivative featuring a complex fused-ring system with oxygen, sulfur, and nitrogen atoms. Its core structure includes a 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-triene scaffold, substituted with a 3,4,5-trimethoxybenzamide group at the 5-ylidene position. The tricyclic framework combines oxazepine, thiadiazepine, and azepane-like motifs, conferring unique electronic and steric properties.

Propriétés

IUPAC Name

3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-22-12-9-13-14(28-6-5-27-13)10-17(12)29-20(22)21-19(23)11-7-15(24-2)18(26-4)16(8-11)25-3/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGHPEZUILOFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several heterocyclic systems:

Compound Class Key Features Differentiating Factors
1,3,4-Benzothiadiazepines Fused benzothiadiazepine rings (e.g., triazolo[3,4-b][1,3,4]benzothiadiazepines) Lacks the dioxa and azatricyclo framework; sulfur is in a seven-membered ring .
1,3,4-Oxadiazole-2-thiols Five-membered oxadiazole core with thiol groups Simpler bicyclic structure; lacks the tricyclic complexity and methoxybenzamide moiety .
Thiadiazole-Triazine Hybrids Bicyclic thiadiazole-triazine systems (e.g., 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine) Smaller ring systems; sulfur and nitrogen in different positions .
Tricyclic Benzamide Derivatives N-{10,13-dioxa-4-thia-6-azatricyclo…}benzamide (CHEMENU product) Substituent variation: 3-(2,5-dioxopyrrolidin-1-yl) vs. 3,4,5-trimethoxy groups .

Physicochemical Properties

  • Solubility : The 3,4,5-trimethoxy group enhances lipophilicity compared to analogues with polar substituents (e.g., dioxopyrrolidinyl groups in CHEMENU’s compound) .
  • Stability : The tricyclic system’s rigidity may improve thermal stability relative to simpler oxadiazoles or triazoles .

Antimicrobial Potential

Similar compounds, such as 1,3,4-oxadiazole-2-thiols, exhibit broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli) . The target compound’s methoxy groups may enhance membrane penetration, though direct data are lacking.

Anticancer Activity

Tricyclic benzothiadiazepines show moderate cytotoxicity (IC₅₀: 10–50 µM) against HeLa and MCF-7 cells . The sulfur atom in the target compound could modulate redox activity, a mechanism observed in thiadiazole-triazine hybrids .

Activité Biologique

3,4,5-trimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The compound features a unique structure characterized by:

  • Three methoxy groups attached to a benzamide backbone.
  • A tricyclic system that includes a thia and azatricyclo component.

This structural complexity is believed to contribute to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to 3,4,5-trimethoxy compounds. For example:

  • A derivative of 3,4,5-trimethoxybenzoyl showed significant antiproliferative activity against various cancer cell lines including melanoma and prostate cancer cells. The compound demonstrated an IC50 value of 11.82 μM against SGC-7901 cells and 0.50 μM against A549 cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Selective Index
TMECGA5490.50117.30
Ester S5PC-317.22-
Ester S5SGC-790111.82-

Antimicrobial Activity

The compound exhibits promising antimicrobial properties :

  • Studies indicate that several TMCA derivatives show significant activity against both Gram-positive and Gram-negative bacteria.

For instance, the antimicrobial efficacy was evaluated using standard disk diffusion methods, leading to the identification of several effective compounds with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory effects of this compound:

  • In vitro studies demonstrated that certain derivatives can inhibit pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 3,4,5-trimethoxy compounds is heavily influenced by their structural characteristics:

  • Methoxy Substitution : The presence of multiple methoxy groups enhances bioactivity compared to their mono or di-substituted counterparts.
  • Tricyclic Structure : The unique tricyclic framework appears critical for binding interactions with biological targets such as enzymes involved in cancer progression and inflammatory pathways .

Case Studies

Several case studies have been documented focusing on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various TMCA derivatives and evaluated their cytotoxicity against different cancer cell lines using MTT assays.
  • Mechanistic Insights : Another research effort explored the mechanism by which these compounds exert their effects on human dihydrofolate reductase (DHFR), revealing downregulation of folate cycle gene expression in treated melanoma cells .

Q & A

What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Basic
The synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehydes with heterocyclic intermediates under reflux conditions. For example, analogous compounds are synthesized by reacting substituted benzaldehydes with triazole or thiazole derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization strategies include:

  • Temperature control : Maintaining reflux temperatures (e.g., 80–100°C) to enhance reaction kinetics without decomposition.
  • Catalyst selection : Using acidic catalysts (e.g., H₂SO₄) to accelerate condensation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

How can researchers resolve structural ambiguities in this compound using X-ray crystallography and spectroscopic methods?

Advanced
Structural elucidation requires a combination of:

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data, resolving bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
    • NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), benzamide carbonyls (~165–170 ppm), and aromatic protons. 2D NMR (e.g., COSY, HSQC) clarifies connectivity in the tricyclic core .
    • Mass spectrometry : High-resolution MS confirms molecular formula and fragmentation patterns.
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., PubChem entries) validates assignments .

What spectroscopic techniques are essential for characterizing the purity and structure of this compound?

Basic
Key techniques include:

  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ ≈ 254 nm .
  • FT-IR : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

What strategies are employed to analyze contradictory bioactivity data between in vitro and in vivo studies for this compound?

Advanced
Contradictions may arise from bioavailability or metabolic differences. Methodological approaches include:

  • Pharmacokinetic profiling : Assessing absorption, distribution, and metabolism using LC-MS/MS to quantify plasma/tissue concentrations .
  • Metabolite identification : Incubating the compound with liver microsomes to detect active/inactive derivatives .
  • Dose-response calibration : Testing in vivo efficacy at multiple doses aligned with in vitro IC₅₀ values .
  • Theoretical frameworks : Linking discrepancies to molecular descriptors (e.g., logP, polar surface area) using QSAR models .

What in vitro assays are typically used to evaluate the antimicrobial activity of this compound?

Basic
Standard assays include:

  • Agar dilution/broth microdilution : Determining minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assessing bactericidal effects over 24 hours .
  • Synergy testing : Combining with antibiotics (e.g., ciprofloxacin) to evaluate fractional inhibitory concentration indices (FICI) .

How does modifying the substituents on the benzamide or tricyclic moieties affect the compound's interaction with biological targets?

Advanced
Substituent effects are studied via:

  • SAR analysis : Comparing analogs with methoxy vs. hydroxyl or halogen groups. For example, 3,4,5-trimethoxy enhances lipid solubility and membrane penetration, while electron-withdrawing groups (e.g., -Cl) may improve enzyme inhibition .
  • Docking simulations : Molecular docking into target proteins (e.g., COX-2, tubulin) using AutoDock Vina to predict binding affinities .
  • Fluorescence quenching : Monitoring changes in protein fluorescence upon ligand binding to estimate dissociation constants (Kd) .

What are the key considerations in designing a stability study for this compound under various pH and temperature conditions?

Basic
Stability protocols involve:

  • Forced degradation : Exposing the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions .
  • Analytical monitoring : Using HPLC to track degradation products and calculate half-life (t₁/₂) .
  • Light sensitivity : Storing samples in amber vials to prevent photodegradation .

How can computational modeling predict the binding affinity of this compound with enzymes like cyclooxygenase or kinases?

Advanced
Computational methods include:

  • Molecular dynamics (MD) simulations : Simulating ligand-protein interactions over 100+ ns to assess stability of binding poses .
  • Free energy calculations : MM/PBSA or MM/GBSA to estimate ΔG binding .
  • Pharmacophore mapping : Identifying critical interaction points (e.g., hydrogen bonds with catalytic residues) .
  • Benchmarking : Validating models against experimental IC₅₀ data from kinase inhibition assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.